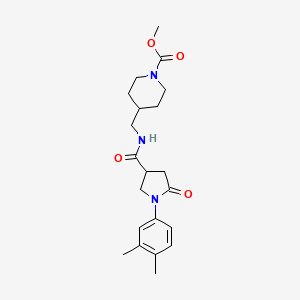
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrrolidine moiety, and a dimethylphenyl group. Its structural complexity suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activities, particularly those related to neurotransmission and metabolic regulation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidiabetic Activity : Preliminary studies suggest that derivatives of piperidine and pyrrolidine compounds exhibit significant α-glucosidase inhibitory activity, which may translate to antidiabetic effects. This is particularly relevant for compounds with electron-donating groups like methyl or methoxy on the phenyl ring .
- Neuroprotective Effects : Some studies indicate that similar structures can provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Compounds with similar frameworks have shown potential in reducing inflammatory markers in various models, suggesting a possible anti-inflammatory role for this compound.
Case Study 1: Antidiabetic Activity
A study investigated the antidiabetic potential of related piperidine derivatives. The results indicated that compounds with similar structural motifs demonstrated significant inhibition of α-glucosidase, leading to decreased blood glucose levels in animal models .
Case Study 2: Neuroprotection
Research on piperidine derivatives revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to the modulation of signaling pathways involving Bcl-2 family proteins and caspases.
Comparative Analysis
Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound:
| Compound | Activity Profile |
|---|---|
| Methyl 4-(piperidin-1-carbonyl)phenylcarbamate | Moderate α-glucosidase inhibition |
| 1-(3,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid | Significant neuroprotective effects |
| Piperazine derivatives | Notable antidiabetic and anti-inflammatory effects |
Properties
IUPAC Name |
methyl 4-[[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14-4-5-18(10-15(14)2)24-13-17(11-19(24)25)20(26)22-12-16-6-8-23(9-7-16)21(27)28-3/h4-5,10,16-17H,6-9,11-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRHQGLCGABGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














